molecular formula C9H11BrN2S B582304 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine CAS No. 1330750-21-4

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine

Cat. No.: B582304
CAS No.: 1330750-21-4
M. Wt: 259.165
InChI Key: JTKWGTIEYQTMKZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a chemical compound with the molecular formula C9H11BrN2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a cyclopentylsulfanyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine typically involves the bromination of a pyrimidine precursor. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . The reaction conditions generally involve dissolving the pyrimidine precursor in an appropriate solvent, such as acetonitrile, and adding SMBI at a controlled temperature to achieve the desired bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as described above. The scalability of the reaction and the availability of high-purity starting materials are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The cyclopentylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols.

Scientific Research Applications

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentylsulfanyl group contribute to its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution patterns.

    5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine: A compound with a different substituent at the 2-position, affecting its chemical properties and applications.

Uniqueness

5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

5-bromo-2-cyclopentylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2S/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKWGTIEYQTMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716575
Record name 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-21-4
Record name Pyrimidine, 5-bromo-2-(cyclopentylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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